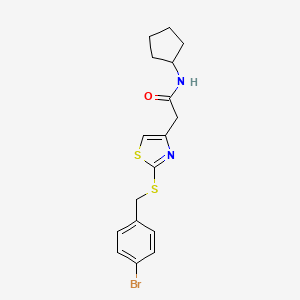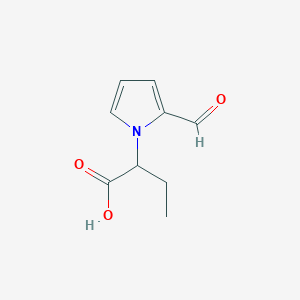
2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-formyl-1H-pyrrol-1-yl)butanoic acid” is a unique chemical compound with the empirical formula C9H11NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCCC(C(O)=O)n1cccc1C=O . The molecular weight of this compound is 181.19 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C9H11NO3), molecular weight (181.19), and its SMILES string representation (CCC(C(O)=O)n1cccc1C=O) .
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Isolation from Natural Sources : 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid and its derivatives have been isolated from various natural sources, including mushrooms and fruits. For instance, derivatives were identified in the edible mushroom Basidiomycetes-X and the fruits of Morus alba, indicating their presence in diverse biological materials (Sakamoto et al., 2020); (Kim et al., 2014).
Chemical Structure Analysis : Research on pyrrole alkaloids, including those containing the this compound moiety, has involved extensive use of NMR spectroscopy and MS for structural identification. These studies help in understanding the chemical nature and potential applications of these compounds (Yang et al., 2015); (Youn et al., 2016).
Potential Biological Activities
Antioxidant and Chemopreventive Properties : Studies have highlighted the potential of pyrrole alkaloids in exhibiting antioxidant and chemopreventive activities. For example, derivatives of this compound isolated from goji berry exhibited hydroxyl radical-scavenging activity, suggesting their use in oxidative stress-related conditions (Li et al., 2014).
Macrophage Activating Activity : Some pyrrole alkaloids, including derivatives of this compound, have shown macrophage activating activity, indicating their potential role in immune response modulation and therapeutic applications in immune-related disorders (Kim et al., 2013).
Chemical Synthesis and Modifications
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of compounds related to this compound, exploring their chemical properties and potential for further chemical modifications. This is crucial for the development of novel compounds with enhanced biological activities (Potikha & Kovtunenko, 2009); (Andrade et al., 2005).
Derivative Formation and Reactivity : The formation of various derivatives of pyrrole alkaloids, including those related to this compound, has been studied, focusing on their reactivity and the potential for creating new compounds with diverse properties (Boiadjiev & Lightner, 2003).
Eigenschaften
IUPAC Name |
2-(2-formylpyrrol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-8(9(12)13)10-5-3-4-7(10)6-11/h3-6,8H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZIHRNTSWGVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


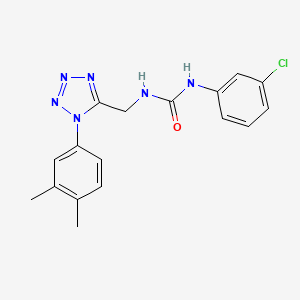
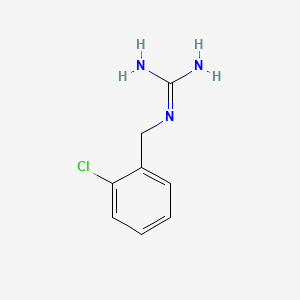

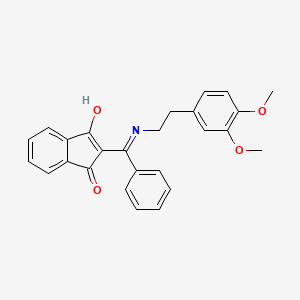
![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)
![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
